Cas no 2227730-71-2 (rac-2-(1R,2S)-2-aminocyclopropylbenzene-1,3,5-triol)

rac-2-(1R,2S)-2-aminocyclopropylbenzene-1,3,5-triol is a chiral cyclopropane derivative featuring a benzene ring substituted with three hydroxyl groups at the 1, 3, and 5 positions and an aminocyclopropyl moiety. The compound's unique structural characteristics, including the strained cyclopropane ring and multiple hydroxyl groups, contribute to its potential as a versatile intermediate in organic synthesis and medicinal chemistry. The presence of both amino and hydroxyl functional groups enhances its reactivity, enabling its use in the preparation of complex molecules, particularly in the development of pharmaceuticals and bioactive compounds. The stereochemistry of the aminocyclopropyl group may also play a critical role in its interactions with biological targets, making it valuable for research in asymmetric synthesis and drug discovery.
rac-2-(1R,2S)-2-aminocyclopropylbenzene-1,3,5-triol structure
2227730-71-2 structure
Product Name:rac-2-(1R,2S)-2-aminocyclopropylbenzene-1,3,5-triol
CAS No:2227730-71-2
MF:C9H11NO3
MW:181.188542604446
CID:6331325
PubChem ID:165853449
Update Time:2025-07-02

rac-2-(1R,2S)-2-aminocyclopropylbenzene-1,3,5-triol Chemical and Physical Properties

Names and Identifiers

    • rac-2-(1R,2S)-2-aminocyclopropylbenzene-1,3,5-triol
    • EN300-1735975
    • 2227730-71-2
    • rac-2-[(1R,2S)-2-aminocyclopropyl]benzene-1,3,5-triol
    • Inchi: 1S/C9H11NO3/c10-6-3-5(6)9-7(12)1-4(11)2-8(9)13/h1-2,5-6,11-13H,3,10H2/t5-,6-/m1/s1
    • InChI Key: YSWWFKZRDQMIOV-PHDIDXHHSA-N
    • SMILES: OC1C=C(C=C(C=1[C@@H]1C[C@H]1N)O)O

Computed Properties

  • Exact Mass: 181.07389321g/mol
  • Monoisotopic Mass: 181.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 86.7Ų

rac-2-(1R,2S)-2-aminocyclopropylbenzene-1,3,5-triol Pricemore >>

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Additional information on rac-2-(1R,2S)-2-aminocyclopropylbenzene-1,3,5-triol

Chemical Profile of rac-2-(1R,2S)-2-aminocyclopropylbenzene-1,3,5-triol (CAS No. 2227730-71-2)

The compound rac-2-(1R,2S)-2-aminocyclopropylbenzene-1,3,5-triol, identified by its CAS number CAS No. 2227730-71-2, represents a significant advancement in the field of chemobiology and pharmaceutical research. This triterpenoid derivative has garnered considerable attention due to its unique structural configuration and promising biological activities. The molecule's stereochemistry, characterized by the presence of specific chiral centers, contributes to its distinct pharmacological profile, making it a subject of intense study in medicinal chemistry.

In recent years, the exploration of natural product derivatives has led to the discovery of numerous bioactive compounds with therapeutic potential. Among these, triterpenoids have emerged as a rich source of molecules with diverse biological functions. The compound rac-2-(1R,2S)-2-aminocyclopropylbenzene-1,3,5-triol is no exception, showcasing structural features that are reminiscent of several bioactive triterpenoids found in plants and marine organisms. Its molecular framework suggests potential interactions with various biological targets, including enzymes and receptors involved in critical cellular pathways.

The stereochemistry of the compound is particularly noteworthy. The presence of the (1R,2S) configuration at the cyclopropylamine moiety imparts a unique three-dimensional shape that may influence its binding affinity and specificity to biological targets. This aspect has been a focal point in recent studies aimed at optimizing the pharmacokinetic and pharmacodynamic properties of triterpenoid derivatives. Researchers have employed computational modeling techniques to predict how this specific stereochemistry might affect the compound's interaction with biological systems.

One of the most intriguing aspects of rac-2-(1R,2S)-2-aminocyclopropylbenzene-1,3,5-triol is its potential role in modulating inflammatory pathways. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. Preliminary studies have suggested that triterpenoid derivatives can inhibit key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The structural features of rac-2-(1R,2S)-2-aminocyclopropylbenzene-1,3,5-triol, particularly its ability to interact with glucocorticoid receptors, positions it as a candidate for developing novel anti-inflammatory agents.

Beyond its anti-inflammatory properties, this compound has also shown promise in other therapeutic areas. For instance, research indicates that it may possess antioxidant capabilities, which could be beneficial in protecting against oxidative stress-induced damage. Oxidative stress is implicated in various pathological processes, including aging and cancer development. By scavenging reactive oxygen species (ROS), rac-2-(1R,2S)-2-aminocyclopropylbenzene-1,3,5-triol could potentially mitigate these detrimental effects and contribute to maintaining cellular homeostasis.

The compound's potential anticancer activity is another area of significant interest. Studies have demonstrated that triterpenoids can induce apoptosis in cancer cells by modulating mitochondrial function and inhibiting anti-apoptotic proteins. The unique stereochemistry of rac-2-(1R,2S)-2-aminocyclopropylbenzene-1,3,5-triol may enhance its ability to disrupt cancer cell survival mechanisms. Furthermore, its interaction with microtubule-associated proteins suggests a possible role in inhibiting tumor cell proliferation by interfering with microtubule dynamics during mitosis.

In vitro studies have provided valuable insights into the mechanism of action of this compound. For example, researchers have observed that it can inhibit the activity of certain kinases involved in cancer cell signaling pathways such as the PI3K/Akt pathway. By disrupting these signaling cascades,rac-2-(1R, 2S)- 2 - aminocyclopropylbenzene - 1 , 3 , 5 - triol may prevent cancer cells from acquiring resistance to chemotherapy and radiation therapy.

The synthesis of this compound presents an interesting challenge due to its complex stereochemistry。 Traditional synthetic routes often require multiple steps and careful control over reaction conditions to achieve high enantiomeric purity。 Recent advances in asymmetric synthesis have enabled more efficient production methods, allowing researchers to access enantiomerically pure forms of this molecule for further study。

The development of novel drug candidates relies heavily on robust analytical techniques for characterization and quality control。 High-performance liquid chromatography (HPLC) , nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed methods for analyzing the purity and structural integrity of compounds like rac - 2 - ( 1 R , 2 S ) - 2 - aminocyclopropylbenzene - 1 , 3 , 5 - triol . These techniques provide critical data for understanding how the compound behaves under different conditions, which is essential for optimizing its therapeutic potential。

The future directionsof research on rac - 2 - ( 1 R , 2 S ) - 2 - aminocyclopropylbenzene - 1 , 3 , 5 - triol are likely to focus on clinical translation。 Preclinical studies are necessary to evaluate its safety profile and efficacy in animal models before human trials can begin。 Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be crucial in advancing this promising compound through the drug development pipeline。

In conclusion, rac - 2 - ( 1 R , 2 S ) - strong > a m i n o c y c l o p r o p y l b e n z e n *, *t* *r* *i* *o* *l* strong > (CAS No. *2227730 *−71−* ) strong > holds significant promise as a therapeutic agent with diverse biological activities。 Its unique stereochemistry, coupled with promising preclinical data, makes it an attractive candidate for further development in chemobiology and pharmaceutical research。 As our understanding of molecular mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving human health。

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